L-Propargylglycine

Description

This compound has been reported in Streptomyces with data available.

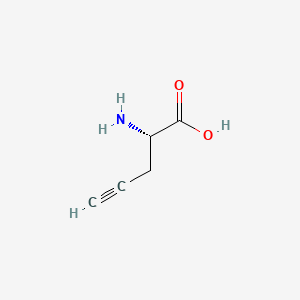

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 |

Source

|

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 |

Source

|

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Enzyme Inactivation by L-Propargylglycine: A Technical Guide for Researchers

Abstract

L-Propargylglycine (PAG) is a potent, naturally occurring amino acid that serves as a quintessential example of a mechanism-based enzyme inactivator, commonly known as a suicide inhibitor.[1] It has been an invaluable tool for studying the catalytic mechanisms of a class of enzymes dependent on the pyridoxal-5'-phosphate (PLP) cofactor.[2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound irreversibly inhibits these enzymes. We will dissect the chemical transformations within the enzyme's active site, detail the kinetic characterization of the inactivation process, and provide field-proven experimental protocols for researchers studying this and similar inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic suicide inhibition pathway.

Introduction: The Principle of Suicide Inhibition

Mechanism-based inactivation represents a highly specific and potent mode of enzyme inhibition.[3] Unlike simple competitive inhibitors that bind reversibly, a suicide inhibitor is chemically inert until it is catalytically activated by its target enzyme.[4][5] The enzyme, in essence, processes the inhibitor as if it were a legitimate substrate, but in doing so, unleashes a highly reactive chemical species that covalently modifies and permanently inactivates the enzyme.[4] This process is characterized by its time-dependency, saturability, and covalent stoichiometry, making it a powerful strategy in both biochemical research and rational drug design.[6]

This compound, an acetylenic amino acid, is a canonical example of such an inhibitor, primarily targeting PLP-dependent enzymes that catalyze γ-elimination or γ-replacement reactions, such as cystathionine γ-lyase (CGL), methionine γ-lyase, and alanine transaminase.[1][7]

The Target: Pyridoxal-5'-Phosphate (PLP) Dependent Enzymes

To understand the inhibition by PAG, one must first appreciate the catalytic machinery it subverts. PLP is a versatile coenzyme essential for a vast array of metabolic reactions, particularly in amino acid metabolism.[8] Its key function is to form a Schiff base (an internal aldimine) with a lysine residue in the enzyme's active site.[9]

The catalytic cycle begins when the amino acid substrate displaces the lysine to form a new, external aldimine.[9] The conjugated pyridine ring of PLP then acts as a potent "electron sink," stabilizing the formation of a carbanionic intermediate upon the abstraction of the amino acid's α-proton.[9] It is this fundamental catalytic step that PAG hijacks to initiate its inactivation sequence.

The Core Mechanism of Inactivation

The inactivation of a PLP-dependent enzyme by this compound is a multi-step process that occurs entirely within the confines of the active site. The enzyme's own catalytic mechanism is the architect of its demise.

-

Formation of the External Aldimine: PAG enters the active site and, like a normal substrate, its amino group attacks the internal aldimine, displacing the active site lysine to form an external aldimine with the PLP cofactor.[10]

-

Catalytic Activation via Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the α-carbon of PAG. This is a normal catalytic step for the enzyme.[10]

-

Propargylic Rearrangement to a Reactive Allene: The resulting carbanion is stabilized by the electron sink capacity of the PLP ring. This stabilization facilitates a propargylic rearrangement, where the acetylenic group (a triple bond) is isomerized into a highly electrophilic and reactive allene intermediate (a species with two adjacent double bonds).[1][4]

-

Covalent Modification and Irreversible Inactivation: This reactive allene is immediately attacked by a nucleophilic residue within the active site.[1] In the case of Toxoplasma gondii CGL, crystallographic evidence suggests this nucleophile is a tyrosine residue (Y133).[10] This attack forms a stable, covalent adduct between the inhibitor and the enzyme, permanently blocking the active site and rendering the enzyme catalytically inert.

The elegance of this mechanism lies in its specificity; the reactive species is generated only within the active site of the target enzyme, minimizing off-target effects.

Caption: Figure 1: Chemical Mechanism of this compound Inactivation.

Kinetic Characterization of Inactivation

The interaction between a suicide inhibitor and its target enzyme is defined by specific kinetic parameters that quantify the efficiency of the process. The inactivation follows a biphasic pattern: an initial, reversible binding event followed by an irreversible inactivation step.[1]

The overall reaction can be depicted as: E + I ⇌ E·I → E-I

Where:

-

E is the active enzyme.

-

I is the inhibitor (PAG).

-

E·I is the reversible enzyme-inhibitor complex.

-

E-I is the irreversibly inactivated enzyme.

The key kinetic constants are:

-

KI : The dissociation constant for the initial reversible binding of the inhibitor. It represents the concentration of inhibitor required to achieve half-maximal inactivation rate and is a measure of binding affinity.

-

kinact : The maximal, first-order rate constant for inactivation at saturating concentrations of the inhibitor.

These parameters are crucial for comparing the potency of different inhibitors and understanding their biological effects.

| Parameter | Enzyme Source | Value | Reference |

| kinact | Pig Heart L-Alanine Transaminase | 0.26 min⁻¹ | [7] |

| KI | Pig Heart L-Alanine Transaminase | 3.9 mM | [7] |

| IC₅₀ | Toxoplasma gondii Cystathionine γ-lyase | 20 ± 4 µM | [11] |

Table 1: Example Kinetic Parameters for this compound Inhibition.

Experimental Protocols for Elucidating the Mechanism

Validating a mechanism-based inactivator requires a multi-faceted experimental approach, progressing from kinetic analysis to direct structural confirmation.

Protocol 5.1: Determination of Inactivation Kinetics (kinact and KI)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of inactivation. The underlying principle is to measure the residual enzyme activity over time after pre-incubation with various concentrations of the inhibitor.

Methodology:

-

Enzyme Preparation: Prepare a stock solution of the purified target enzyme (e.g., cystathionine γ-lyase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.8, containing 0.1 mM PLP).

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

-

Pre-incubation:

-

In separate microcentrifuge tubes, mix the enzyme solution with different concentrations of this compound. Include a control with buffer only (no inhibitor).

-

Incubate all tubes at a constant temperature (e.g., 37°C).

-

-

Time-course Sampling:

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each pre-incubation tube.

-

Immediately dilute the aliquot into a cuvette containing the assay mixture. The dilution factor should be large (e.g., 100-fold) to effectively stop the inactivation process by reducing the inhibitor concentration well below KI.

-

-

Activity Assay:

-

The assay mixture should contain the enzyme's substrate (e.g., L-cystathionine) and a detection reagent. For CGL, a common method is to measure the production of α-ketobutyrate by coupling its formation to the oxidation of NADH via lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

-

Measure the initial reaction rate (v) for each sample.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining activity (ln(v)) against the pre-incubation time. The slope of this line is the negative of the observed rate constant (-kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation (or a hyperbolic curve) to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[12]

-

Causality Note: The rapid and large dilution in Step 4 is critical. It ensures that you are measuring the amount of active enzyme remaining from the pre-incubation step, rather than observing ongoing inhibition during the assay itself.

Protocol 5.2: Stoichiometry Determination and Adduct Identification

This workflow outlines the use of radiolabeled inhibitors and mass spectrometry to confirm covalent binding and identify the site of modification.

Sources

- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.univr.it [iris.univr.it]

- 12. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Understanding L-Propargylglycine as a Research Tool

An In-depth Technical Guide to the Biochemical Properties of L-Propargylglycine

In the landscape of biochemical research, particularly in the study of gasotransmitters, few pharmacological tools are as foundational as this compound (L-PPG). This guide is designed for researchers, scientists, and drug development professionals who seek to employ L-PPG in their experimental designs. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its action, the causal logic behind its application in experimental protocols, and the critical nuances required for robust and reliable data interpretation. As a non-proteinogenic amino acid, L-PPG serves as a powerful modulator of sulfur-containing amino acid metabolism, primarily through its potent inhibition of a key enzyme in hydrogen sulfide (H₂S) biogenesis. Understanding its properties is not merely academic; it is essential for anyone investigating the profound roles of H₂S in physiology and pathology.

Core Identity: Chemical and Physical Properties of this compound

This compound, systematically named (2S)-2-aminopent-4-ynoic acid, is an analogue of the amino acid L-alanine where a methyl hydrogen is substituted with an ethynyl group.[1] This terminal alkyne is not merely a structural curiosity; it is the chemical key to its potent biological activity. Its identity as a non-proteinogenic amino acid means it is not incorporated into proteins during translation, making it a dedicated pharmacological agent.[1][2]

| Property | Data | Source(s) |

| Systematic Name | (2S)-2-aminopent-4-ynoic acid | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 23235-01-0 | [3] |

| Appearance | White to off-white powder | [3][4] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| Solubility | Slightly soluble in DMSO | [5] |

The Primary Target: Irreversible Inhibition of Cystathionine γ-Lyase (CSE)

L-PPG's most well-characterized role is as a potent, covalently irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CTH or cystathionase).[6][7] CSE is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme in the reverse transsulfuration pathway, which is responsible for the conversion of methionine to cysteine in vertebrates.[8][9] A primary catalytic function of CSE is the generation of endogenous hydrogen sulfide (H₂S) from the substrate L-cysteine.[8][10]

The Mechanism of Suicide Inhibition

Understanding why L-PPG is an irreversible inhibitor is crucial for designing experiments, particularly regarding washout periods and endpoint analysis. It functions as a "suicide inhibitor" or mechanism-based inactivator. The enzyme's own catalytic machinery converts L-PPG into a reactive species that covalently modifies and permanently inactivates the enzyme.

The process unfolds as follows:

-

Formation of an External Aldimine: The amino group of L-PPG attacks the internal aldimine formed between the PLP cofactor and a lysine residue (Lys²¹²) in the CSE active site.[8][9] This forms an external aldimine, with L-PPG now bound to the PLP cofactor.

-

Deprotonation and Allene Formation: A basic residue in the active site deprotonates the β-position of the alkyne in L-PPG.[8][9] This leads to the formation of a highly reactive allene intermediate.

-

Nucleophilic Attack and Covalent Adduct: The reactive allene is then subjected to a nucleophilic attack by a nearby active site residue, specifically the phenol group of a tyrosine residue (Tyr¹¹⁴).[8] This attack forms a stable vinyl ether, a covalent bond that permanently links the inhibitor to the enzyme's active site, rendering it catalytically inert.[8]

Kinetic Profile and Potency

The irreversible nature of L-PPG means its inhibitory effect is time- and concentration-dependent.[5] The potency of an inhibitor is often expressed as its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. For L-PPG, a reported IC₅₀ value for inhibiting endogenous CSE activity in Raw264.7 macrophages is 370 µM.[6]

It is critical for researchers to understand the distinction between IC₅₀ and the inhibition constant (Kᵢ):

-

IC₅₀ (Half Maximal Inhibitory Concentration): An operational value that reflects the functional strength of an inhibitor under specific experimental conditions (e.g., substrate concentration, enzyme concentration). It is not an absolute measure of affinity.[11][12]

-

Kᵢ (Inhibition Constant): The dissociation constant for the enzyme-inhibitor complex. It is an intrinsic measure of binding affinity and is independent of substrate concentration for competitive inhibitors.[13][14]

For irreversible inhibitors like L-PPG, the kinetics are more complex than for reversible inhibitors. However, the IC₅₀ remains a useful parameter for comparing potency and selecting appropriate experimental concentrations. Researchers must always report the substrate and enzyme concentrations used in their assays, as these factors significantly influence the apparent IC₅₀ value.[12][14]

The Ripple Effect: Biochemical Consequences of CSE Inhibition

The primary and intended biochemical consequence of administering L-PPG is the depletion of endogenous H₂S.[15] However, blocking a central metabolic enzyme like CSE has broader effects that must be considered when interpreting experimental data.

Perturbation of the Transsulfuration Pathway

By blocking CSE, L-PPG causes a metabolic traffic jam. The substrate for CSE, L-cystathionine, can no longer be efficiently converted to L-cysteine.[16] This leads to:

-

Accumulation of L-Cystathionine: Studies in rats treated with L-PPG show a significant increase in L-cystathionine levels in the liver, kidney, brain, and blood.[16][17] This accumulation serves as a useful biomarker to confirm target engagement in vivo.

-

Altered Methionine-to-Cysteine Ratio: The blockage impairs the synthesis of L-cysteine from L-methionine, leading to an increased L-methionine:L-cysteine ratio in the blood.[17]

-

Depletion of Glutathione (GSH): L-cysteine is the rate-limiting amino acid for the synthesis of the critical cellular antioxidant, glutathione (GSH).[16] By inhibiting the primary pathway for de novo cysteine synthesis, L-PPG can lead to a significant reduction in hepatic GSH concentrations.[17][18] This is a critical secondary effect, as GSH depletion can induce oxidative stress, confounding the interpretation of results attributed solely to H₂S depletion.

In Practice: Experimental Protocols and Methodologies

The decision to use L-PPG stems from a specific scientific question: Is endogenously generated H₂S from the enzyme CSE involved in the biological process I am studying?

Experimental Workflow: In Vitro Cell Culture

This protocol provides a generalized framework. The optimal concentration of L-PPG and incubation time must be determined empirically for each cell line and experimental endpoint.

Objective: To assess the role of CSE-derived H₂S in a specific cellular response (e.g., inflammation, proliferation, apoptosis).

Methodology:

-

Cell Seeding: Plate adherent cells to reach 70-90% confluency at the time of the experiment. Allow cells to adhere for at least 12-24 hours.[19]

-

Preparation of L-PPG Stock: Prepare a concentrated stock solution of L-PPG (e.g., 100 mM) in sterile PBS or cell culture medium. Ensure complete dissolution. Filter-sterilize through a 0.22 µm filter.

-

Treatment Groups (Self-Validating System):

-

Vehicle Control: Treat cells with the same volume of vehicle (e.g., PBS) used for the L-PPG treatment.

-

L-PPG Treatment: Treat cells with the desired final concentration of L-PPG (a typical starting range is 100 µM - 2 mM).

-

H₂S Donor Control: Treat cells with an H₂S donor (e.g., NaHS or GYY4137) alone to observe the direct effects of exogenous H₂S.

-

Rescue Experiment: Co-treat cells with L-PPG and an H₂S donor. The causal logic is that if the effects of L-PPG are due to H₂S depletion, they should be reversed or "rescued" by providing an exogenous source of H₂S.

-

-

Incubation: Incubate cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Endpoint Analysis: Harvest cells and perform the desired assay (e.g., Western blot for signaling proteins, qPCR for gene expression, cell viability assay, measurement of inflammatory cytokine release).[20]

A Note of Caution: Specificity and Off-Target Effects

While L-PPG is the most commonly used inhibitor of CSE, it is not perfectly specific.[6][15] Its mechanism targets the PLP cofactor, which is utilized by a large family of enzymes.[21] Acknowledging this is paramount for scientific integrity.

Known Off-Target Enzymes:

-

Methionine γ-lyase (MGL): L-PPG can inhibit MGL, another enzyme involved in methionine metabolism.[21][22]

-

Alanine Transaminase (ALT): Inhibition of ALT has been reported.[1][6]

-

Cystathionine γ-synthase: This enzyme, involved in the forward transsulfuration pathway in plants and bacteria, is also a target.[1][23]

-

L-amino acid oxidase: L-PPG irreversibly inhibits this enzyme found in snake venom.[2][5]

Strategies for Validating Specificity:

-

Use Multiple Inhibitors: Corroborate findings using inhibitors of other H₂S-producing enzymes, such as Aminooxyacetic acid (AOAA) for Cystathionine β-synthase (CBS), to dissect the specific enzymatic source of H₂S.[15]

-

Genetic Approaches: The gold standard for confirming the role of a specific enzyme is to use genetic knockdown (siRNA) or knockout (CRISPR/Cas9) of the gene encoding CSE (the CTH gene). If the phenotype of CTH knockout cells mimics the effect of L-PPG treatment, it provides strong evidence that the drug's effect is on-target.

-

Confirm Target Engagement: Whenever possible, measure CSE activity or downstream metabolic markers (like cystathionine levels) to confirm that the administered dose of L-PPG was effective at inhibiting its intended target.[16][17]

Conclusion: A Powerful Tool Requiring Careful Application

This compound is an indispensable tool for probing the biology of hydrogen sulfide. Its well-defined mechanism as an irreversible inhibitor of cystathionine γ-lyase provides a robust method for depleting a major source of endogenous H₂S. However, its power is matched by the need for careful experimental design and data interpretation. Researchers must remain vigilant about its potential off-target effects and the broader metabolic consequences of CSE inhibition, such as GSH depletion. By employing self-validating experimental systems that include rescue experiments and, ideally, genetic confirmation, scientists can confidently leverage L-PPG to unravel the complex and vital roles of H₂S in health and disease. The ongoing search for even more specific CSE inhibitors will undoubtedly refine our understanding, but for now, L-PPG remains a cornerstone of the field.[21]

References

-

SLS. (n.d.). Dthis compound, cystathio | P7888-1G | SIGMA-ALDRICH. Retrieved from [Link]

-

Wikipedia. (n.d.). Cystathionine gamma-lyase. Retrieved from [Link]

-

PubMed. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Retrieved from [Link]

-

PubMed. (1994). Determination of D,this compound and N-acetylpropargylglycine in urine and several tissues of D,this compound-treated rats using liquid chromatography-mass spectrometry. Retrieved from [Link]

-

PNAS. (2006). Methionine catabolism in Arabidopsis cells is initiated by a γ-cleavage process and leads to S-methylcysteine and isoleucine syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Methionine Synthesis in Lemna: Inhibition of Cystathionine -Synthase by Propargylglycine. Retrieved from [Link]

-

PubMed Central. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Retrieved from [Link]

-

PubMed Central. (n.d.). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Retrieved from [Link]

-

PubMed Central. (n.d.). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine. Retrieved from [Link]

-

PubMed. (n.d.). Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1999). Inhibition of glutathione synthesis with propargylglycine enhances N-acetylmethionine protection and methylation in bromobenzene-treated Syrian hamsters. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed Central. (n.d.). Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells. Retrieved from [Link]

-

PubMed Central. (n.d.). H2S biosynthesis and catabolism: new insights from molecular studies. Retrieved from [Link]

-

eScholarship. (n.d.). Chemical Methods for Detecting Metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of the hydrogen sulphide inhibitor, propargylglycine (PAG), with hydrogen sulphide on postharvest changes of the green leafy vegetable, pak choy. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

-

ResearchGate. (n.d.). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Retrieved from [Link]

-

Springer Nature. (n.d.). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. Retrieved from [Link]

-

Popa Lab. (n.d.). Protein Expression Protocol. Retrieved from [Link]

-

ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Retrieved from [Link]

-

YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

-

PubMed Central. (n.d.). Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. Retrieved from [Link]

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

-

PubMed. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Retrieved from [Link]

-

Signature Immunologics. (n.d.). Amino Acid Antibodies. Retrieved from [Link]

Sources

- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23235-01-0 [chemicalbook.com]

- 3. This compound CAS#: 23235-01-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CSE inhibitor | Probechem Biochemicals [probechem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 9. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 15. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cambridge.org [cambridge.org]

- 17. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of glutathione synthesis with propargylglycine enhances N-acetylmethionine protection and methylation in bromobenzene-treated Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocols | Cell Signaling Technology [cellsignal.com]

- 21. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

L-Propargylglycine: A Comprehensive Technical Guide to its Discovery, Mechanism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Tool in Biochemical Research

L-Propargylglycine (L-PPG), a non-proteinogenic amino acid, has carved a significant niche in the landscape of biochemical research.[1][2][3] Its unique chemical structure, featuring a terminal alkyne group, bestows upon it the ability to act as a potent and irreversible inhibitor of a class of enzymes crucial for amino acid metabolism.[4] This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its capabilities.

First identified as a naturally occurring compound, this compound's journey from a microbial metabolite to a sophisticated research tool is a testament to the synergy between natural product discovery and mechanistic enzymology.[5] Its primary and most studied role is as a suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S).[6][7] This inhibitory action has made this compound an indispensable tool for dissecting the physiological and pathological roles of H₂S in a myriad of biological processes, from neurotransmission to cardiovascular regulation.

This guide will navigate through the historical milestones of this compound's discovery and synthesis, delve into the intricate molecular details of its mechanism of action, and provide practical insights into its application in contemporary research, including detailed experimental protocols and case studies in neuroscience and cancer research.

I. The Genesis of a Research Tool: Discovery and Synthesis

The story of this compound begins in the rich and diverse world of microbial natural products. While the specific, seminal publication detailing its initial isolation and characterization from a Streptomyces species remains to be definitively identified in this review, it is widely acknowledged as a naturally occurring γ,δ-acetylenic α-amino acid.[5] The discovery of natural products with unique functionalities has historically been a driving force in the development of new scientific tools and therapeutic agents.

The chemical synthesis of this compound has been crucial for its widespread availability and use in research. While the very first total synthesis is not detailed here, various synthetic routes have been developed over the years. These methods often involve the introduction of the propargyl group to a glycine precursor, with careful control of stereochemistry to obtain the biologically active L-enantiomer. The development of efficient synthetic protocols has been instrumental in enabling the production of this compound and its derivatives for a wide range of research applications, including the synthesis of radiolabeled versions for mechanistic studies.[8]

II. The Art of Irreversible Inhibition: Mechanism of Action

This compound is a classic example of a mechanism-based inactivator, also known as a suicide inhibitor.[9] This elegant mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme. This process is characterized by its high specificity and potency.

The primary targets of this compound are pyridoxal phosphate (PLP)-dependent enzymes, which play a central role in amino acid metabolism.[10] The mechanism of inhibition can be broken down into the following key steps:

-

Formation of an External Aldimine: this compound enters the active site of the PLP-dependent enzyme and forms a Schiff base (external aldimine) with the PLP cofactor. This initial binding is similar to that of the enzyme's natural substrate.

-

Enzyme-Catalyzed Activation: The enzyme's catalytic machinery then initiates a reaction on the bound inhibitor. In the case of γ-eliminating enzymes like cystathionine γ-lyase, the enzyme abstracts a proton from the α-carbon of this compound.

-

Rearrangement to a Reactive Allene: This proton abstraction facilitates an electronic rearrangement, converting the propargyl group into a highly reactive allenic intermediate.

-

Covalent Modification of the Enzyme: The electrophilic allene is then attacked by a nucleophilic residue in the enzyme's active site, forming a stable, irreversible covalent bond. This covalent modification permanently inactivates the enzyme.

This suicide inhibition mechanism is depicted in the following workflow:

Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.

The specificity of this compound for certain PLP-dependent enzymes is determined by the enzyme's ability to catalyze the initial steps of the reaction. While it is a broad inhibitor of this class of enzymes, its potency varies depending on the specific enzyme's active site architecture and catalytic mechanism.

III. Quantitative Insights: Inhibitory Constants of this compound

The efficacy of an enzyme inhibitor is quantified by its kinetic parameters. For suicide inhibitors like this compound, two key parameters are the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). Kᵢ reflects the initial binding affinity of the inhibitor for the enzyme, while kᵢₙₐ꜀ₜ represents the maximum rate of irreversible inactivation.

| Enzyme Target | Organism/Source | Kᵢ (mM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |

| Alanine Transaminase | Pig Heart | 3.9 | 0.26 | [11][12][13] |

| Cystathionine γ-synthase | Bacteria | - | - | [5] |

| Methionine γ-lyase | Bacteria | - | - | [5] |

The "partition ratio" is another important characteristic of suicide inhibitors. It describes the number of catalytic turnovers the enzyme performs on the inhibitor molecule before inactivation occurs. For cystathionine γ-synthase and methionine γ-lyase, the partition ratios are reported to be four and six turnovers per monomer inactivated, respectively, indicating a highly efficient inactivation process.[5]

IV. This compound in Action: Experimental Protocols

The utility of this compound as a research tool is best demonstrated through its application in specific experimental protocols. Here, we provide detailed methodologies for two key assays: an in vitro cystathionine γ-lyase inhibition assay and an in-cell hydrogen sulfide measurement assay.

A. In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the activity of purified CSE by measuring the production of α-ketobutyrate, a product of the cystathionine cleavage reaction.

Materials:

-

Purified cystathionine γ-lyase (CSE)

-

L-Cystathionine

-

This compound

-

Pyridoxal 5'-phosphate (PLP)

-

HEPES buffer (100 mM, pH 7.4)

-

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified CSE in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the CSE with varying concentrations of this compound (e.g., 0-1 mM) in HEPES buffer containing PLP (e.g., 20 µM) for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inactivation.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-cystathionine (e.g., 10 mM final concentration), to the pre-incubation mixture. The total reaction volume should be kept constant.

-

Reaction Termination: After a specific time (e.g., 10-20 minutes), terminate the reaction by adding an equal volume of TCA (e.g., 10% w/v).

-

Quantification of α-Ketobutyrate:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

To the supernatant, add MBTH solution and incubate at 50°C for 30 minutes to allow for the formation of a colored product with α-ketobutyrate.

-

Measure the absorbance of the solution at 316 nm using a spectrophotometer.[10]

-

-

Data Analysis: Construct a standard curve using known concentrations of α-ketobutyrate. Calculate the amount of α-ketobutyrate produced in each reaction and determine the percentage of inhibition for each concentration of this compound. IC₅₀ values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro CSE inhibition assay.

B. Measurement of Hydrogen Sulfide (H₂S) Production in Cell Culture

This protocol describes a method to measure the effect of this compound on endogenous H₂S production in cultured cells using a zinc trap and the methylene blue assay.

Materials:

-

Cultured cells (e.g., HEK293, smooth muscle cells)

-

Cell culture medium

-

This compound

-

L-cysteine (substrate for H₂S production)

-

Zinc acetate solution (1% w/v)

-

Trichloroacetic acid (TCA, 10% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a desired period (e.g., 1-24 hours).

-

H₂S Production: To stimulate H₂S production, add L-cysteine (e.g., 1-10 mM) to the cell culture medium. In a separate well of the 96-well plate, add zinc acetate solution to act as a trap for the volatile H₂S.

-

H₂S Trapping: Place the cell culture plate and the plate with the zinc acetate traps in a sealed container or use a specialized trapping apparatus to allow the H₂S produced by the cells to be trapped by the zinc acetate, forming zinc sulfide (ZnS).[14][15][16] Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Methylene Blue Reaction:

-

To the zinc acetate traps containing the captured ZnS, add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.

-

This reaction will convert the sulfide to methylene blue, which has a characteristic blue color.

-

-

Quantification: Measure the absorbance of the methylene blue solution at 670 nm using a spectrophotometer.[17]

-

Data Analysis: Create a standard curve using known concentrations of sodium hydrosulfide (NaHS). Calculate the amount of H₂S produced by the cells in each condition and determine the inhibitory effect of this compound.

Caption: Workflow for measuring H₂S production in cell culture.

V. Expanding the Research Frontier: Applications of this compound

The unique properties of this compound have led to its application in a diverse range of research fields, providing valuable insights into complex biological systems.

A. Neuroscience Research: Probing the Roles of H₂S in the Brain

Hydrogen sulfide is now recognized as a gasotransmitter in the central nervous system, playing a role in neuromodulation, neuroprotection, and synaptic plasticity. This compound, by inhibiting the primary enzyme responsible for H₂S production in the brain (CSE), has been instrumental in elucidating these roles.

Case Study: this compound in Models of Neurodegenerative Disease

In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, dysregulation of H₂S metabolism has been implicated. Researchers have utilized this compound to investigate the therapeutic potential of modulating H₂S levels. For instance, studies have explored how inhibiting H₂S production with this compound affects neuronal survival, neuroinflammation, and the aggregation of pathological proteins.[18] While the precise role of H₂S in these complex diseases is still under investigation, this compound remains a critical tool for these studies.

B. Drug Development and Cancer Research: Targeting Methionine Metabolism

Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. One such pathway is the metabolism of the essential amino acid methionine. This compound's ability to inhibit enzymes involved in methionine metabolism, such as methionine γ-lyase, has opened avenues for its exploration as a potential anti-cancer agent.

Case Study: this compound and Methionine Dependence in Cancer

Many cancer cells are "methionine-dependent," meaning they cannot proliferate in the absence of exogenous methionine, even if its precursor, homocysteine, is available. This metabolic vulnerability provides a therapeutic window. This compound, by inhibiting enzymes like methionine γ-lyase, can disrupt the methionine cycle and potentially induce cell death in these cancer cells. Research in this area is ongoing, with studies investigating the efficacy of this compound, alone or in combination with other chemotherapeutic agents, in various cancer models.[19][20]

VI. Conclusion: A Versatile and Enduring Research Tool

From its origins as a natural product to its current status as a sophisticated tool in biochemical research, this compound has had a profound impact on our understanding of enzyme mechanisms and cellular metabolism. Its ability to irreversibly inactivate a specific class of enzymes has made it an invaluable probe for dissecting complex biological pathways. As research into the roles of hydrogen sulfide and altered amino acid metabolism in health and disease continues to expand, the utility of this compound as a precise and potent inhibitor is certain to endure, paving the way for new discoveries and therapeutic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Johnston, M., et al. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. Biochemistry, 18(22), 4690-4701.

- Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration. The Journal of Biological Chemistry, 274(18), 12675-12684.

- Burnett, G., Marcotte, P., & Walsh, C. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity. The Journal of Biological Chemistry, 255(8), 3487-3491.

- Kartha, S., et al. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. Analytical Biochemistry, 423(1), 17-23.

- Washtien, W., & Abeles, R. H. (1977). Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine. Biochemistry, 16(11), 2485-2491.

- Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939.

- Szabo, C. (2007). Hydrogen sulphide and its therapeutic potential. Nature Reviews Drug Discovery, 6(11), 917-935.

- Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283.

- Abo Qoura, L., et al. (2022). Cytotoxic and antitumor properties of methionine γ-lyase conjugate in combination with S-alk(en)yl–L-cysteine sulfoxides. Russian Journal of Biotherapy, 21(4), 10-21.

- Marcotte, P., & Walsh, C. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity. The Journal of Biological Chemistry, 255(8), 3487-3491.

- Stipanuk, M. H., & Beck, P. W. (1982). Characterization of the enzymic capacity of rat liver and kidney to metabolize L-cysteine and L-cystine. The Biochemical Journal, 206(2), 267-277.

-

Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]

- Shen, X., et al. (2013). [A new methods for determining hydrogen sulfide release in cultured cells]. Zhonghua Yi Xue Za Zhi, 93(22), 1746-1749.

- Kartha, S., et al. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. Analytical Biochemistry, 423(1), 17-23.

- Kartha, S., et al. (2014). Schematic of the setup for the H 2 S trapping method using Zn acetate.

- Bhatia, M., et al. (2005). Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells. Journal of Cellular and Molecular Medicine, 9(4), 934-944.

- Akahoshi, S., et al. (1987). Effect of cysteine on the inactivation of cystathionine gamma-lyase by D,this compound. Journal of Nutritional Science and Vitaminology, 33(3), 215-223.

- Sun, Q., et al. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. The Journal of Biological Chemistry, 284(5), 3076-3085.

- Nicolaou, K. C., & Hale, C. R. H. (2014). The endeavor of total synthesis and its impact on chemistry, biology and medicine. Journal of the Chinese Chemical Society, 61(1), 1-20.

- Moskalev, I. A., et al. (2022). Methionine γ-Lyase-Daidzein in Combination with S-Propyl-L-cysteine Sulfoxide as a Targeted Prodrug Enzyme System for Malignant Solid Tumor Xenografts. International Journal of Molecular Sciences, 23(20), 12217.

- Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration. The Journal of Biological Chemistry, 274(18), 12675-12684.

- Burnett, G., Marcotte, P., & Walsh, C. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity. The Journal of Biological Chemistry, 255(8), 3487-3491.

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of D-Propargylglycine. [Link]

- Cavallini, D., et al. (2022). Predictive markers for efficiency of the amino-acid deprivation therapies in cancer. Frontiers in Oncology, 12, 999881.

- Wedel, S., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Bioorganic & Medicinal Chemistry Letters, 93, 129424.

-

Nuvisan. Custom radiolabelling & stable isotope synthesis. [Link]

- Friedlander, R. M. (2003). Neurological diseases: Targeting programmed cell death in neurodegenerative diseases. Nature Reviews Drug Discovery, 2(8), 647-658.

- Sánchez, S., & Demain, A. L. (2024). The role of Streptomyces to achieve the United Nations sustainable development goals. Burning questions in searching for new compounds. Microbial Biotechnology, 17(8), e14588.

- Terreros, G., & D'Amelio, P. (2024). Neuroglia in Neurodegeneration: Exploring Glial Dynamics in Brain Disorders. International Journal of Molecular Sciences, 25(23), 13009.

- Gonzalez, D. J., et al. (2023). Discovery of Streptomyces species CS-62, a novel producer of the Acinetobacter baumannii selective antibiotic factumycin. Frontiers in Microbiology, 14, 1269899.

- Ramesh, M., & Pandey, N. (2023). Autophagy and neurodegeneration: Unraveling the role of C9ORF72 in the regulation of autophagy and its relationship to ALS-FTD pathology. Frontiers in Cellular Neuroscience, 17, 1145610.

- Anufrieva, N. V., et al. (2022). Predictive markers for efficiency of the amino-acid deprivation therapies in cancer. Frontiers in Oncology, 12, 999881.

- Marino, A., et al. (2022). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 27(14), 4589.

Sources

- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 23235-01-0 [m.chemicalbook.com]

- 4. This compound | 23235-01-0 [chemicalbook.com]

- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 7. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moravek.com [moravek.com]

- 9. grokipedia.com [grokipedia.com]

- 10. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of cysteine on the inactivation of cystathionine gamma-lyase by D,this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurological diseases: Targeting programmed cell death in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]

- 19. Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scite.ai [scite.ai]

chemical structure and reactivity of L-Propargylglycine's alkyne group

An In-depth Technical Guide to the Chemical Structure and Reactivity of L-Propargylglycine's Alkyne Group

Introduction: The Unique Role of a Non-Proteinogenic Amino Acid

This compound (Pra), a non-proteinogenic α-amino acid, has emerged as a cornerstone in chemical biology, drug discovery, and materials science.[1][2] Structurally, it is an analog of L-alanine where a methyl hydrogen is replaced by an ethynyl group.[1][2] This seemingly simple modification introduces a terminal alkyne—a functional group of exceptional versatility and reactivity. The alkyne moiety serves as a powerful chemical handle, enabling precise covalent modifications of peptides, proteins, and other biomolecules through a variety of bioorthogonal reactions.[3][4]

This guide provides a comprehensive analysis of the chemical structure of this compound and the nuanced reactivity of its terminal alkyne group. We will explore the fundamental principles governing its chemical behavior, detail key transformations with field-proven protocols, and discuss its applications as both a versatile bioconjugation tool and a potent mechanism-based enzyme inhibitor.

Part 1: Core Structural and Chemical Properties

The utility of this compound is fundamentally derived from its unique molecular architecture, which combines the familiar scaffold of an amino acid with the high-energy, reactive terminal alkyne.

Molecular Architecture

This compound, or (S)-2-aminopent-4-ynoic acid, possesses a chiral center at the α-carbon, conferring the L-stereochemistry typical of proteinogenic amino acids.[1] The key feature is the propargyl side chain (–CH₂C≡CH), which positions a terminal alkyne two carbons away from the amino acid backbone.[5]

The terminal alkyne is characterized by two sp-hybridized carbon atoms linked by a triple bond (one σ and two π bonds). This arrangement results in a linear geometry and a high electron density within the π-system, making it susceptible to a range of chemical transformations.[6] A critical feature is the acidity of the terminal alkyne proton (C-H), which can be abstracted by a base to form a highly nucleophilic acetylide anion. This deprotonation is the foundational step for several of its key reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminopent-4-ynoic acid | [1] |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 23235-01-0 | [2] |

| Appearance | White to pale yellow powder | [7] |

| SMILES | C#CCN | [1] |

| InChIKey | DGYHPLMPMRKMPD-BYPYZUCNSA-N | [1] |

| pKa (Predicted) | 2.04 ± 0.10 | [7] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [7] |

Part 2: The Versatile Reactivity of the Alkyne Moiety

The terminal alkyne of this compound is not merely a structural element but a highly reactive functional group that participates in a diverse array of powerful chemical transformations. Its utility is most pronounced in reactions that are highly efficient and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes.[8]

A. Cycloaddition Reactions: The Cornerstone of "Click Chemistry"

The most prominent application of this compound's alkyne is in cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the archetypal "click chemistry" transformation, valued for its high yield, stereospecificity, and tolerance of a wide range of functional groups.[4][5][9]

Mechanism of CuAAC: The reaction involves the [3+2] cycloaddition between a terminal alkyne (from this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[10] The reaction is dramatically accelerated by a copper(I) catalyst. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[10][11] This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that rearranges and, upon protonolysis, releases the triazole product and regenerates the catalyst.[11] The use of a Cu(II) source like CuSO₄ with a reducing agent such as sodium ascorbate is common, as it allows for the continuous in situ generation of the active Cu(I) catalyst while mitigating oxidative side reactions like alkyne homocoupling.[10]

Experimental Protocol: CuAAC Bioconjugation of an this compound Peptide

This protocol describes a general procedure for labeling a peptide containing an this compound residue with an azide-functionalized fluorescent dye.

-

Materials & Reagents:

-

This compound-containing peptide (e.g., Ac-Gly-Pra-Ala-NH₂)

-

Azide-functionalized dye (e.g., Azide-Fluor 488)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed, deionized water

-

-

Stock Solution Preparation:

-

Prepare a 10 mM solution of the peptide in degassed PBS.

-

Prepare a 10 mM solution of the azide dye in DMSO.

-

Prepare a 100 mM solution of CuSO₄ in deionized water.

-

Prepare a 500 mM solution of sodium ascorbate in deionized water (must be made fresh).

-

Prepare a 50 mM solution of THPTA in deionized water.

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

88 µL degassed PBS

-

10 µL of 10 mM peptide solution (Final concentration: 1 mM)

-

2 µL of 10 mM azide dye solution (Final concentration: 0.2 mM, 1.2 equivalents relative to peptide)

-

-

Vortex the mixture gently.

-

Prepare the catalyst premix: In a separate tube, mix 2 µL of 100 mM CuSO₄ with 10 µL of 50 mM THPTA. Let it stand for 2 minutes. This complexation step prevents copper from precipitating and increases reaction efficiency.

-

Add 2 µL of the CuSO₄/THPTA premix to the main reaction tube (Final CuSO₄ concentration: 2 mM).

-

Initiate the reaction by adding 4 µL of freshly prepared 500 mM sodium ascorbate (Final concentration: 20 mM).

-

Vortex the tube and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

-

-

Analysis and Purification:

-

Monitor reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole product.

-

Purify the final labeled peptide using reverse-phase HPLC.

-

Causality Behind Choices:

-

THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing both disproportionation and oxidation by dissolved oxygen. This is critical for maintaining catalytic activity, especially in complex biological media.[12]

-

Sodium Ascorbate: It serves as the reducing agent to convert the stable Cu(II) precursor to the active Cu(I) catalyst.[10] An excess is used to ensure a sufficient concentration of Cu(I) is present throughout the reaction.

-

Degassed Buffer: Removing dissolved oxygen minimizes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While this compound's terminal alkyne is ideal for CuAAC, it is not sufficiently reactive for the metal-free SPAAC. SPAAC relies on the high ring strain of a cyclooctyne to accelerate the reaction with an azide.[13][] Therefore, in a SPAAC context, a molecule functionalized with this compound would not be the strained partner. However, it is a critical component in the broader field of click chemistry, and its understanding is essential. For bioorthogonal labeling inside living cells where copper toxicity is a concern, researchers often choose SPAAC.[][15]

C. Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly valuable in organic synthesis and the development of complex molecules.[17][18]

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where Cu(I) reacts with the terminal alkyne from this compound. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst.[18][19]

D. Reactivity as a Mechanism-Based Inhibitor

Beyond its utility in bioconjugation, this compound is a well-established mechanism-based or "suicide" inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE) and alanine transaminase.[2][20]

Mechanism of Inhibition: In this context, the enzyme's catalytic machinery processes this compound as if it were a natural substrate. This enzymatic transformation converts the relatively inert alkyne into a highly reactive intermediate, such as an allene. This reactive species then attacks a nucleophilic residue (e.g., lysine) in the enzyme's active site, forming a stable covalent bond and leading to irreversible inactivation.[2] This property makes this compound an invaluable tool for studying enzyme mechanisms and for investigating the physiological roles of enzymes like CSE, which is involved in hydrogen sulfide (H₂S) biosynthesis.[21][22]

Part 3: Applications in Drug Development and Proteomics

The predictable and robust reactivity of this compound's alkyne group has positioned it as a critical tool for researchers in drug development and proteomics.[23][24][25]

-

Target Identification and Validation: By incorporating this compound into a molecule designed to bind a specific protein target, researchers can use CuAAC to "click" on a reporter tag (like biotin or a fluorophore). This allows for the visualization, isolation, and identification of target proteins from complex cellular lysates.[23]

-

Antibody-Drug Conjugates (ADCs): this compound can be incorporated into antibodies, providing a specific site for conjugating a cytotoxic drug via click chemistry. This precise control over conjugation site and stoichiometry is crucial for developing effective and safe ADCs.[26][27]

-

Metabolic Labeling: Cells can be fed with precursors that are metabolized and incorporated into biomolecules like peptidoglycans. If one of these precursors contains a propargyl group, the entire biomolecule becomes "clickable," allowing researchers to track its synthesis, localization, and degradation in living systems.[21]

-

Peptide Synthesis and Modification: The incorporation of this compound into peptides during solid-phase synthesis is now routine.[3] This allows for the creation of peptide libraries that can be subsequently modified with a vast array of azide-containing molecules, enabling high-throughput screening for drug candidates or the development of peptide-based diagnostics.[28]

Conclusion

This compound is far more than a simple unnatural amino acid; it is a precision tool for molecular engineering. The chemical reactivity of its terminal alkyne group—dominated by its participation in robust reactions like the CuAAC and Sonogashira coupling—provides a reliable and versatile handle for the specific and efficient modification of complex molecules. Its dual role as both a bioconjugation linchpin and a potent enzyme inhibitor underscores its significance. For researchers and drug developers, a deep understanding of the structure and reactivity of this compound is essential for harnessing its full potential to probe biological systems and construct the next generation of therapeutics and diagnostics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 168091, this compound. Available at: [Link]

-

Iha, M., et al. (2012). quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES, 86(1), 215. Available at: [Link]

-

El Oualid, F., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Angewandte Chemie International Edition, 52(6), 1726-1730. Available at: [Link]

-

Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(7), 1569-1577. Available at: [Link]

-

Tanase, S., & Morino, Y. (1976). Irreversible inactivation of aspartate aminotransferases during transamination with this compound. Biochemical and Biophysical Research Communications, 68(4), 1301-1308. Available at: [Link]

-

Chinese Chemical Letters (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(42), 8096-8101. Available at: [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

-

Ting, A. Y., & Chang, M. C. Y. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(24), 2737-2738. Available at: [Link]

-

Wikipedia (2023). Sonogashira coupling. Available at: [Link]

-

Geurink, P. P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(34), 7933-7937. Available at: [Link]

-

MDPI (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(16), 6139. Available at: [Link]

-

Scientific Research Publishing (2012). Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution. Pharmacology & Pharmacy, 3(4), 485-491. Available at: [Link]

-

ResearchGate (2023). Sonogashira-type cross-coupling reactions with propargyl substrates. Available at: [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Available at: [Link]

-

American Chemical Society (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(24), 2737-2738. Available at: [Link]

-

van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1814-1818. Available at: [Link]

-

Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(3), 333-343. Available at: [Link]

-

Chemistry LibreTexts (2021). Sonogashira Coupling. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY (2023). propargylglycine. Available at: [Link]

-

MDPI (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1368. Available at: [Link]

-

MabPlex (2023). Bioconjugation application notes. Available at: [Link]

-

YouTube (2023). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Available at: [Link]

-

National Institutes of Health (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(42), 18362-18382. Available at: [Link]

-

Brieflands (2015). Application of Proteomics Technologies in the Drug Development Process. Journal of Pharmacopuncture, 18(3), 8-15. Available at: [Link]

-

PubMed (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4546-4549. Available at: [Link]

-

The Scientist (2023). Proteomics 2.0 and Its Impact on Drug Development. Available at: [Link]

-

National Institutes of Health (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Comprehensive Reviews in Food Science and Food Safety, 16(3), 538-551. Available at: [Link]

-

Nautilus Biotechnology (2023). Using proteomics to improve the drug development process. Available at: [Link]

Sources

- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23235-01-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 23235-01-0 [m.chemicalbook.com]

- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. Irreversible inactivation of aspartate aminotransferases during transamination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DL-プロパルギルグリシン cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 22. caymanchem.com [caymanchem.com]

- 23. brieflands.com [brieflands.com]

- 24. Proteomics 2.0 and Its Impact on Drug Development | The Scientist [the-scientist.com]

- 25. nautilus.bio [nautilus.bio]

- 26. Bioconjugation application notes [bionordika.fi]

- 27. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 28. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

An In-depth Technical Guide to the Stereospecificity of L-Propargylglycine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargylglycine (PPG), a non-proteinogenic amino acid, serves as a powerful tool in biochemical and pharmacological research, primarily recognized as a mechanism-based inactivator of several key enzymes.[1][2] Its chemical structure features a terminal alkyne group and a chiral center, giving rise to two distinct stereoisomers: L-Propargylglycine (L-PPG) and D-Propargylglycine (D-PPG). This guide delves into the critical importance of stereospecificity in the biological activity of PPG. We will explore the stereoselective mechanism of action, particularly its irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-T), a crucial enzyme in neurotransmitter metabolism.[3][4] Furthermore, this document provides a comprehensive overview of the analytical techniques required for the resolution and characterization of these enantiomers, detailed experimental protocols for assessing their differential activity, and insights into the synthetic strategies for obtaining stereopure forms. Understanding the profound differences in the biological and toxicological profiles of L- and D-PPG is paramount for its application in drug design and development, where stereochemical precision dictates therapeutic efficacy and safety.

Introduction to Propargylglycine and the Imperative of Chirality

Propargylglycine, chemically known as 2-aminopent-4-ynoic acid, is an amino acid analogue that has garnered significant interest for its ability to irreversibly inhibit certain enzymes.[1][2] This action is primarily attributed to its unique propargyl group (a terminal alkyne), which participates in the catalytic cycle of the target enzyme before forming a covalent bond that leads to inactivation.[5]

Chemical Structure and the Concept of Enantiomers

Like most amino acids (except glycine), propargylglycine possesses a chiral alpha-carbon, making it exist as two non-superimposable mirror images known as enantiomers: the L- (levo) and D- (dextro) forms.[6]

-

This compound (S)-2-aminopent-4-ynoic acid: This is the enantiomer that often exhibits potent biological activity against specific mammalian enzymes.[1][2]

-

D-Propargylglycine (R)-2-aminopent-4-ynoic acid: This isomer typically shows different, often reduced, activity or may target different enzymes altogether.[7][8]

While enantiomers have identical physical properties such as melting point and solubility in achiral solvents, their interaction with other chiral molecules—most notably biological targets like enzymes and receptors—can be dramatically different.[6] This stereospecificity is a cornerstone of modern pharmacology.

Propargylglycine as a Mechanism-Based Enzyme Inactivator

L-PPG is classified as a mechanism-based enzyme inactivator, also known as a "suicide substrate".[9][10] This class of inhibitors is relatively unreactive until they are catalytically converted by the target enzyme into a highly reactive species.[5][11] This reactive intermediate then forms a covalent adduct with an active site residue, leading to irreversible inactivation of the enzyme.[10] This targeted approach provides a high degree of specificity and can lead to prolonged pharmacological effects.

Stereospecific Mechanism of Action: The Inactivation of GABA Aminotransferase (GABA-T)

One of the most well-studied targets of this compound is γ-aminobutyric acid aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][11] GABA-T is responsible for the degradation of the primary inhibitory neurotransmitter in the central nervous system, GABA.[4] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which has therapeutic potential for treating conditions like epilepsy and addiction.[3][4]

The Stereoselective Basis of Inhibition

The active site of GABA-T is a precisely arranged three-dimensional space, evolved to bind its natural substrate, L-GABA. Due to this chirality, the enzyme exhibits a strong preference for one enantiomer of propargylglycine over the other.

-